N-(4-bromophenyl)-3-chloropropanamide N-(4-bromophenyl)-3-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 19205-70-0
VCID: VC21341645
InChI: InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
SMILES: C1=CC(=CC=C1NC(=O)CCCl)Br
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol

N-(4-bromophenyl)-3-chloropropanamide

CAS No.: 19205-70-0

Cat. No.: VC21341645

Molecular Formula: C9H9BrClNO

Molecular Weight: 262.53 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-3-chloropropanamide - 19205-70-0

Specification

CAS No. 19205-70-0
Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
IUPAC Name N-(4-bromophenyl)-3-chloropropanamide
Standard InChI InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
Standard InChI Key VZDHQIUBGSISCC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCCl)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCl)Br

Introduction

Physical and Chemical Properties

N-(4-bromophenyl)-3-chloropropanamide is identified by the CAS number 19205-70-0 and has the molecular formula C₉H₉BrClNO . This compound has a molecular weight of 262.531 g/mol, positioning it in the medium molecular weight range of organic compounds . The structure consists of a 4-bromophenyl group attached to a 3-chloropropanamide moiety, creating a halogenated amide with distinctive chemical properties.

The compound can be identified using several chemical identifiers. Its canonical SMILES notation is C1=CC(=CC=C1NC(=O)CCCl)Br, which provides a string-based representation of its molecular structure . The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13), offering a standardized method for encoding its chemical information . Its corresponding InChIKey, VZDHQIUBGSISCC-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the compound .

Physical Properties Data

The physical properties of N-(4-bromophenyl)-3-chloropropanamide are summarized in the following table:

PropertyValueSource
Molecular FormulaC₉H₉BrClNO
Molecular Weight262.531 g/mol
CAS Number19205-70-0
Physical StateSolid (predicted)-
Predicted CCS [M+H]⁺146.6 Ų
Predicted CCS [M+Na]⁺150.2 Ų
Predicted CCS [M+NH₄]⁺151.7 Ų
Predicted CCS [M-H]⁻147.6 Ų

The collision cross section (CCS) values represent the effective area for collision between the molecule and buffer gas ions in ion mobility spectrometry, providing valuable information for analytical identification and characterization of the compound .

Chemical Structure and Structural Features

The chemical structure of N-(4-bromophenyl)-3-chloropropanamide features several important functional groups that determine its chemical behavior. The compound contains an amide bond (-CONH-) connecting the 4-bromophenyl group to the propanoyl chain. The bromine atom is positioned at the para position of the phenyl ring, while the chlorine atom is located at the terminal carbon (C-3) of the propanoyl chain.

Functional Groups and Reactivity

The key functional groups present in N-(4-bromophenyl)-3-chloropropanamide include:

  • Amide group (-CONH-): This group is capable of hydrogen bonding and contributes to the compound's potential interaction with biological targets.

  • Halogen substituents: The presence of both bromine and chlorine atoms significantly influences the compound's electronic properties, lipophilicity, and reactivity.

  • Aromatic ring: The bromophenyl group provides a rigid, planar structure that can participate in π-π interactions with aromatic systems in biological targets.

The chlorinated carbon (C-3) can potentially undergo nucleophilic substitution reactions, making this position reactive toward nucleophiles. The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The bromine substituent on the phenyl ring influences the electron density distribution, potentially affecting the compound's interaction with biological targets.

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of related compounds suggest that the position and nature of halogen substituents play crucial roles in determining biological activity. For example:

  • Electron-withdrawing groups (such as bromine and chlorine) on the aromatic ring can influence the compound's interaction with biological targets.

  • The presence of the 3-chloro substituent on the propanamide moiety might contribute to the compound's potential biological activity by affecting its reactivity and lipophilicity.

Research on similar compounds has indicated that halogenated acetamides and propanamides can interact with specific microbial targets, potentially disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Analytical Characterization

Spectroscopic Properties

The predicted collision cross section (CCS) values for various adducts of N-(4-bromophenyl)-3-chloropropanamide provide valuable information for its analytical characterization . These values are particularly useful for identifying and quantifying the compound using ion mobility spectrometry coupled with mass spectrometry (IMS-MS).

The following table summarizes the predicted CCS values for different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺261.96288146.6
[M+Na]⁺283.94482150.2
[M+NH₄]⁺278.98942151.7
[M+K]⁺299.91876149.1
[M-H]⁻259.94832147.6
[M+Na-2H]⁻281.93027150.4

Comparative Analysis with Related Compounds

Understanding the properties and potential applications of N-(4-bromophenyl)-3-chloropropanamide can be enhanced by comparing it with structurally related compounds.

Comparison with Fluorinated Analog

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (CAS: 551926-70-6) is a fluorinated analog with a molecular formula of C₉H₈BrClFNO and a molecular weight of 280.52 g/mol . The addition of a fluoro substituent at the ortho position of the phenyl ring likely alters the electron density distribution, potentially affecting biological activity and chemical reactivity compared to N-(4-bromophenyl)-3-chloropropanamide.

Comparison with Other Halogenated Amides

Studies on various N-substituted phenyl-chloroacetamides have demonstrated that modifications in substituents significantly affect antimicrobial potency . Compounds with halogen substitutions, particularly at the para position (as in N-(4-bromophenyl)-3-chloropropanamide), have shown enhanced lipophilicity and membrane permeability, potentially leading to improved efficacy against resistant strains.

Future Research Directions

Several areas warrant further investigation regarding N-(4-bromophenyl)-3-chloropropanamide:

  • Comprehensive synthesis and optimization studies to establish efficient preparation methods.

  • Detailed structural characterization using advanced spectroscopic techniques.

  • Systematic evaluation of biological activities, particularly antimicrobial properties, based on the promising results observed with structurally similar compounds.

  • Structure-activity relationship studies to understand how modifications to the basic structure affect biological activity.

  • Investigation of potential applications in medicinal chemistry, possibly as an intermediate in the synthesis of more complex bioactive molecules.

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